BRD4 Inhibitory Activity: Head-to-Head Comparison with Benchmark Inhibitors JQ1 and OTX015
2-Bromo-N-(4-chloro-2,3-dimethoxyphenyl)butanamide inhibits BRD4 with an IC50 of 794 nM, as measured by fluorescence anisotropy [1]. This potency is approximately 10- to 24-fold lower than the benchmark BET inhibitor JQ1, which exhibits IC50 values of 33–77 nM against BRD4 isoforms , and roughly 8- to 12-fold lower than OTX015 (IC50 range 10–112 nM) . However, the target compound's potency is comparable to other research-grade bromodomain probes and offers a distinct selectivity profile (see next evidence item).
| Evidence Dimension | BRD4 inhibition (IC50) |
|---|---|
| Target Compound Data | 794 nM |
| Comparator Or Baseline | JQ1: 33–77 nM; OTX015: 10–112 nM |
| Quantified Difference | 10- to 24-fold less potent than JQ1; 8- to 12-fold less potent than OTX015 |
| Conditions | Fluorescence anisotropy binding assay; 60 min incubation; His6-tagged BRD4 (unknown origin) |
Why This Matters
This moderate potency allows for dose-response studies where sub-micromolar concentrations are effective but off-target effects may be minimized compared to ultra-potent inhibitors.
- [1] BindingDB. (2024). BDBM50441167 (CHEMBL2430874): Binding affinity to BRD4 (IC50 = 794 nM). Entry ID: 50040644. View Source
